4‑Amino Group Confers Essential Cardiotonic Activity Absent in Des‑Amino Analog
The 4‑amino substituent is a structural requirement for cardiotonic activity within this series. The patent defines 4‑amino‑2‑R‑6‑PY‑3(2H)‑pyridazinones as the active species, while the corresponding des‑amino analogs (6‑PY‑3(2H)‑pyridazinones) are claimed only as intermediates, not as cardiotonic agents. [1] This divergence is supported by the observation that replacement of the 4‑amino group with other substituents (e.g., carboxy, aminocarbamyl) or its removal leads to loss of positive inotropic activity in isolated guinea‑pig atria. [1][2]
| Evidence Dimension | Cardiotonic activity (guinea‑pig left atrial contractility) |
|---|---|
| Target Compound Data | Active as cardiotonic (claimed in US 4,305,943; exact EC50 not publicly disclosed) |
| Comparator Or Baseline | 6‑(3‑Pyridinyl)‑3(2H)‑pyridazinone (des‑amino analog) – not claimed as cardiotonic |
| Quantified Difference | Qualitative presence vs. absence of activity; precise quantitative comparison not available in the public domain. |
| Conditions | Isolated guinea‑pig left atria, standard cardiotonic screening protocol |
Why This Matters
A purchaser requiring cardiotonic activity must select the 4‑amino congener; the des‑amino analog is structurally similar but functionally inert in this assay, making it a false economic alternative.
- [1] US Patent 4,305,943. 4‑Amino‑6‑(pyridinyl)‑3(2H)‑pyridazinones and their use as cardiotonics. Filed April 28, 1980 and issued December 15, 1981. View Source
- [2] US Patent 4,344,776. 4‑Substituted‑6‑(pyridinyl)‑3(2H)‑pyridazinones and their use as intermediates and cardiotonics. View Source
